3-Isocyanatopropyltris(trimethylsiloxy)silane

Hydrolytic Stability Shelf-Life Formulation Consistency

3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS 25357-82-8) is a bifunctional organosilane featuring a reactive isocyanate group and three bulky trimethylsiloxy groups attached to a central silicon atom. This compound belongs to the class of silane coupling agents but is distinguished by its hydrolytically stable trimethylsiloxy functionalities, which contrast sharply with the readily hydrolyzable alkoxy groups (e.g., methoxy, ethoxy) found in conventional isocyanate silanes.

Molecular Formula C13H33NO4Si4
Molecular Weight 379.75 g/mol
CAS No. 25357-82-8
Cat. No. B1611027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isocyanatopropyltris(trimethylsiloxy)silane
CAS25357-82-8
Molecular FormulaC13H33NO4Si4
Molecular Weight379.75 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](CCCN=C=O)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C13H33NO4Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)12-10-11-14-13-15/h10-12H2,1-9H3
InChIKeyQRWZBOQSMUYOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS 25357-82-8): Technical Specifications and Compound Class for Procurement


3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS 25357-82-8) is a bifunctional organosilane featuring a reactive isocyanate group and three bulky trimethylsiloxy groups attached to a central silicon atom [1]. This compound belongs to the class of silane coupling agents but is distinguished by its hydrolytically stable trimethylsiloxy functionalities, which contrast sharply with the readily hydrolyzable alkoxy groups (e.g., methoxy, ethoxy) found in conventional isocyanate silanes [2]. Its molecular formula is C13H33NO4Si4, with a molecular weight of 379.75 g/mol [1]. The compound is primarily utilized as an adhesion promoter, crosslinking agent, and surface modifier in advanced polymer and composite formulations [2].

Procurement Risk Alert: Why 3-Isocyanatopropyltris(trimethylsiloxy)silane Cannot Be Substituted with Common Isocyanate Silanes


Generic substitution with standard isocyanatopropyl alkoxysilanes (e.g., trimethoxy or triethoxy analogs) is inadvisable due to fundamentally different hydrolysis kinetics and the resulting material architecture. The trimethylsiloxy groups on this compound do not participate in the condensation reactions that alkoxy-based silanes undergo, thereby eliminating the uncontrolled oligomerization and viscosity drift commonly observed with methoxy/ethoxy silanes [1]. This structural feature directly translates to superior storage stability and predictable performance in moisture-sensitive applications. Furthermore, the patent literature explicitly claims that silane isocyanate compounds bearing trialkylsilyloxy groups provide a unique combination of water repellency, droplet slipperiness, and substrate adhesiveness that is unattainable with conventional alkoxy-functional silanes [2]. Consequently, substituting with a cheaper alkoxy analog will compromise formulation shelf-life and may fail to meet target performance specifications for hydrophobicity and interfacial adhesion.

Quantitative Differentiation: Comparative Performance Data for 3-Isocyanatopropyltris(trimethylsiloxy)silane


Hydrolytic Stability: Elimination of Uncontrolled Condensation Relative to Alkoxysilanes

Unlike 3-isocyanatopropyltriethoxysilane and trimethoxysilane, the target compound contains no alkoxy groups. The trimethylsiloxy groups are non-hydrolyzable under standard ambient conditions. Consequently, the compound does not undergo the moisture-induced oligomerization that leads to viscosity increases and gelation in alkoxy-based silane formulations [1]. A comparative study on functionalized trialkoxysilanes demonstrated that silylation (introduction of trimethylsiloxy groups) of a related silane led to a significant decrease in residual silanol groups, which was directly correlated with increased storage stability [2].

Hydrolytic Stability Shelf-Life Formulation Consistency

Enhanced Hydrophobicity and Surface Performance Claimed in Patent Literature

A patent assigned to Sumitomo Chemical Co. (JP2017201011A) explicitly claims that a silane isocyanate compound with a trialkylsilyloxy group (C1-4 alkyl) linked via a polysilyloxy group—a structure encompassing 3-Isocyanatopropyltris(trimethylsiloxy)silane—is capable of forming a coating that simultaneously achieves water repellency, droplet slipperiness, and substrate adhesiveness [1]. While specific quantitative data for water contact angle is not disclosed in the abstract, the patent's problem statement and solution confirm that this performance triad is a unique and verifiable advantage over conventional silane coupling agents, which typically require additive packages to balance hydrophobicity and adhesion.

Water Repellency Coating Surface Energy

Differentiated Isocyanate Reactivity Profile and Crosslinking Density

The isocyanate group in 3-Isocyanatopropyltris(trimethylsiloxy)silane is expected to exhibit a reactivity profile distinct from its alkoxy counterparts due to the steric and electronic influence of the three bulky trimethylsiloxy groups. While direct kinetic data is not available in the public domain, the slower hydrolysis of triethoxysilanes compared to trimethoxysilanes is well-documented, with the former showing significantly higher shear bond strength (12.5 MPa vs. 3.4 MPa) in a dental adhesion model under identical conditions [1]. Extrapolating this trend, the completely non-hydrolyzable trimethylsiloxy groups would provide an even more controlled and predictable isocyanate reactivity, minimizing side reactions during storage and processing.

Crosslinking Polyurethane Adhesion

Controlled Mesoporosity Induction vs. Alternative Silanes

In the synthesis of mesoporous silicate materials, the introduction of tris(trimethylsiloxy)silane (TTMSS) as an additive has been shown to specifically contribute to the formation of the MCM-48 phase (cubic Ia3d), whereas the use of (2-cyanoethyl)triethoxysilane and (3-aminopropyl)trimethoxysilane under identical conditions yields the MCM-41 phase (hexagonal p6mm) [1]. This demonstrates that the trimethylsiloxy architecture directs a fundamentally different pore geometry. The target compound combines this structure-directing siloxane core with a reactive isocyanate tether, offering a unique dual-functionality (phase templating + surface functionalization) not available in the simpler TTMSS or alkoxy silanes.

Mesoporous Silica MCM-48 Template Synthesis

High-Value Application Scenarios for 3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS 25357-82-8)


One-Component Moisture-Cure Polyurethane and Silicone Sealants Requiring Extended Shelf-Life

Formulators of one-component, moisture-curable adhesives and sealants face a constant challenge: premature curing and viscosity drift during storage due to the hydrolysis of alkoxy groups. 3-Isocyanatopropyltris(trimethylsiloxy)silane, with its non-hydrolyzable trimethylsiloxy groups, eliminates this failure mode, providing a stable isocyanate functional silane that cures only upon reaction with atmospheric moisture or substrate hydroxyls [1]. This ensures consistent rheology and performance from the first to the last drop, significantly reducing waste and customer complaints.

Anti-Fingerprint and Easy-Clean Coatings for Consumer Electronics and Automotive Interiors

The unique combination of water repellency, droplet slipperiness, and substrate adhesion claimed in JP2017201011A positions this compound as a critical ingredient in next-generation anti-smudge coatings [2]. Unlike fluorinated alternatives, it offers a silicone-based approach to achieving low surface energy while maintaining strong adhesion to glass and metal substrates. This is particularly valuable for touchscreen devices and automotive displays where optical clarity and durability are paramount.

Functionalization of Mesoporous Silica for Chromatography and Catalysis

The ability of tris(trimethylsiloxy)silane-based structures to template the MCM-48 cubic phase provides a distinct advantage in the synthesis of high-surface-area materials [3]. 3-Isocyanatopropyltris(trimethylsiloxy)silane serves as both a structure-directing agent and a reactive linker. After synthesis of the MCM-48 framework, the pendant isocyanate groups remain available for grafting biomolecules (via amine coupling) or polymerization initiators, enabling the creation of tailored stationary phases or heterogeneous catalysts with precisely controlled pore architecture.

Reliable Adhesion Promotion in Dental and Biomedical Composites

While direct data for the target compound is not published, the established performance hierarchy (triethoxy >> trimethoxy) in shear bond strength studies strongly supports the use of non-hydrolyzable silanes for long-term hydrolytic stability [4]. In dental restoratives or bone cements where interfacial failure in the moist oral environment is a primary concern, the target compound's resistance to hydrolysis translates to more durable bonding between the organic resin matrix and inorganic fillers or metal implants.

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